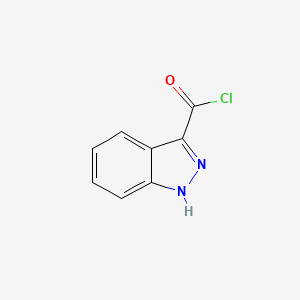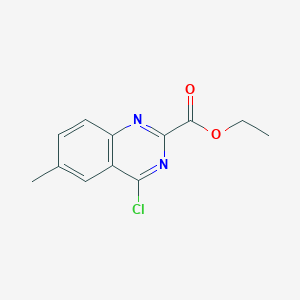
1H-Indazole-3-carbonyl chloride
Vue d'ensemble
Description
1H-Indazole-3-carbonyl chloride is a chemical compound with the molecular formula C8H5ClN2O . It has a molecular weight of 180.59 .
Synthesis Analysis
A practical synthesis of 1H-indazole has been presented in a study . The study proved a previous mechanism for the cyclization step to be nonfeasible and proposed a hydrogen bond propelled mechanism . This new mechanism is suitable for similar cyclization, and a new reaction is predicted .Molecular Structure Analysis
The molecular structure of 1H-Indazole-3-carbonyl chloride consists of 8 carbon atoms, 5 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 1 oxygen atom .Chemical Reactions Analysis
Various routes have been explored to synthesize indazole . Among all these methods, cyclization of ortho-substituted benzylidenehydrazine using ortho-substituted benzaldehyde as the starting material is a useful way .Applications De Recherche Scientifique
Synthesis of Heterocyclic Compounds
1H-Indazole-3-carbonyl chloride is instrumental in the synthesis of a variety of heterocyclic compounds, including triazoles and indazoles, which possess significant pharmacological activities. These activities include anti-inflammatory, antimicrobial, antitumoral, and antiviral properties, among others. The development of new synthetic methods for these compounds is of great interest due to their broad range of biological applications. The review by Ferreira et al. (2013) emphasizes the need for new, more efficient preparations for triazoles that consider green chemistry and sustainability, reflecting the ongoing challenge of finding new prototypes for emerging diseases and drug-resistant bacteria (Ferreira et al., 2013).
Therapeutic Applications
Indazole derivatives, including those synthesized from 1H-Indazole-3-carbonyl chloride, have been the focus of extensive research due to their wide variety of therapeutic applications. These compounds have been found to possess promising anticancer and anti-inflammatory activities, making them valuable in the development of novel therapeutic agents. Denya et al. (2018) analyzed forty-two patents published between 2013 and 2017, describing indazole derivatives with potential therapeutic value in disorders involving protein kinases and neurodegeneration (Denya, Malan, & Joubert, 2018).
Catalysis and Material Science
The compound also finds application in catalysis and material science, particularly in the synthesis of functionalized indazole derivatives. Shiri et al. (2022) highlighted the role of transition-metal-catalyzed C–H activation/annulation sequences in constructing indazole derivatives with improved medicinal applicability, functional flexibility, and structural complexity (Shiri, Roosta, Dehaen, & Amani, 2022).
Safety And Hazards
Propriétés
IUPAC Name |
1H-indazole-3-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O/c9-8(12)7-5-3-1-2-4-6(5)10-11-7/h1-4H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSKBPSWOVQPFRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN2)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90631226 | |
| Record name | 1H-Indazole-3-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90631226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Indazole-3-carbonyl chloride | |
CAS RN |
72083-74-0 | |
| Record name | 1H-Indazole-3-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90631226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Azabicyclo[2.2.2]oct-2-ene-3-carboxylic acid methyl ester Hydrochloride](/img/structure/B1344714.png)












